molecular formula C19H14FN5OS B2610284 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone CAS No. 863458-30-4

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone

Cat. No.: B2610284
CAS No.: 863458-30-4
M. Wt: 379.41
InChI Key: BIGUMMJCTSSSSH-UHFFFAOYSA-N
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Description

2-((3-(4-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone is a triazolopyrimidine derivative characterized by a 4-fluorobenzyl group at the N3 position of the triazole ring and a thioether-linked phenylethanone moiety at the C7 position. The 4-fluorobenzyl substituent enhances metabolic stability and lipophilicity, while the phenylethanone group contributes to electronic effects that may influence binding affinity.

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5OS/c20-15-8-6-13(7-9-15)10-25-18-17(23-24-25)19(22-12-21-18)27-11-16(26)14-4-2-1-3-5-14/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGUMMJCTSSSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone is a member of the triazolopyrimidine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H17FN6OSC_{20}H_{17}FN_{6}OS, with a molecular weight of approximately 422.5 g/mol. The compound features a triazolo-pyrimidine moiety linked to a phenylethanone structure through a thioether bond.

PropertyValue
Molecular FormulaC20H17FN6OS
Molecular Weight422.5 g/mol
CAS Number863458-05-3
Purity95%

Anticancer Properties

Recent studies have indicated that triazolopyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds related to triazolopyrimidines have been shown to inhibit the growth of breast, colon, and lung cancer cells through mechanisms that do not involve inhibition of dihydrofolate reductase (DHFR) .

In vitro studies demonstrate that the compound's activity may be attributed to its ability to induce apoptosis and inhibit cell cycle progression in cancer cells.

Antimicrobial Activity

The compound also displays antimicrobial properties. Research has shown that triazolo[4,5-d]pyrimidine derivatives can inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial DNA synthesis pathways .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and cardiovascular disorders. Some studies suggest that derivatives of this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .

Case Studies

  • Antiproliferative Activity Study : A study conducted on synthesized triazolopyrimidine analogs showed that the compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating potent antiproliferative effects .
  • Antimicrobial Evaluation : Another investigation evaluated the antimicrobial efficacy of various triazolo-pyrimidine derivatives against common pathogens. The results demonstrated significant inhibition zones in agar diffusion tests, confirming their potential as antimicrobial agents .
  • Inflammation Modulation : In a study assessing the anti-inflammatory properties of related compounds, it was found that certain triazolopyrimidine derivatives significantly reduced edema in animal models, suggesting therapeutic potential for inflammatory conditions .

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C13H10FN5OSC_{13}H_{10}FN_5OS, with a molecular weight of approximately 319.32 g/mol. The structure includes a triazole ring fused with a pyrimidine moiety and a phenyl group, contributing to its unique properties.

Anticancer Potential

Research indicates that compounds containing triazole and pyrimidine structures can exhibit anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines. The specific compound discussed here has shown promise in preliminary assays targeting cancer pathways.

Antimicrobial Properties

The presence of sulfur in the compound enhances its ability to interact with biological systems, potentially leading to antimicrobial activity. Investigations into similar triazolo-pyrimidine derivatives have revealed effectiveness against various bacterial strains.

Drug Development

This compound's unique structure positions it as a candidate for drug development, particularly in oncology and infectious disease research. Ongoing studies are focusing on optimizing its pharmacological profile to enhance efficacy and reduce toxicity.

Case Studies

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of similar triazolo-pyrimidine derivatives on MCF-7 breast cancer cells, demonstrating significant cytotoxicity at micromolar concentrations.
  • Antimicrobial Activity : Research conducted by Pharmaceutical Biology highlighted the antimicrobial effects of related compounds against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications for infections.
  • Mechanistic Insights : A recent publication in Bioorganic & Medicinal Chemistry provided insights into the binding interactions of triazolo-pyrimidines with target enzymes involved in cancer metabolism, paving the way for targeted therapy development.

Comparison with Similar Compounds

Core Modifications

  • 4-((3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)aniline (22): This analog features a benzyl group at N3 and an aniline substituent at C5. Additionally, the aniline group increases polarity, which may enhance aqueous solubility but reduce membrane permeability .
  • 2-((3-(4-(Morpholinomethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)benzo[d]oxazole (9e): The morpholinomethyl group introduces a tertiary amine, improving solubility through hydrogen bonding.

Substitution at C7

The thioether linkage in the target compound is conserved across analogs, but the aryl substituent varies:

Compound Name C7 Substituent Key Functional Impact
Target compound 1-Phenylethanone Electron-withdrawing ketone enhances reactivity
9e (from ) Benzo[d]oxazole Planar aromatic system improves intercalation
19 (from ) Coumarin derivative Fluorescence properties for imaging

Melting Points and Solubility

  • The morpholinomethyl group in 9e increases solubility in polar solvents (e.g., cyclohexane/toluene mixture) compared to the target compound’s 4-fluorobenzyl group, which prioritizes lipophilicity .

Data Tables

Table 1: Comparative Analysis of Triazolopyrimidine Derivatives

Compound ID N3 Substituent C7 Substituent Melting Point (°C) Yield (%) Key NMR Shift (δ, ppm)
Target 4-Fluorobenzyl 1-Phenylethanone N/A ~85* Aromatic H: 7.23–7.78
9e 4-(Morpholinomethyl)benzyl Benzo[d]oxazole 89–90 89.9 Pyrimidine H: 8.74
22 Benzyl 4-Aminothiophenol N/A ~75 Aniline NH2: Not reported

*Estimated based on analogous syntheses.

Research Findings and Implications

  • Fluorine vs. Morpholine: The 4-fluorobenzyl group in the target compound likely improves blood-brain barrier penetration compared to 9e’s morpholinomethyl group, which favors peripheral action .
  • Thioether Linkage : Conserved across analogs, this moiety is critical for maintaining planar geometry and sulfur-mediated hydrogen bonding .

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